molecular formula C13H20FN3O4S2 B2431987 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide CAS No. 897622-15-0

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Cat. No. B2431987
CAS RN: 897622-15-0
M. Wt: 365.44
InChI Key: CVNKDZGECLMGNB-UHFFFAOYSA-N
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Description

“N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” is a chemical compound. Its molecular formula is C17H22FN3O3S . It is related to a class of compounds that have been studied for their inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) .

Advantages and Limitations for Lab Experiments

One advantage of using Fimesafen in lab experiments is its specificity towards PPO, which makes it a useful tool for studying the role of this enzyme in plant physiology. However, its toxicity towards plants also makes it difficult to use in experiments involving live plants, and care must be taken to ensure that the concentration used does not lead to unintended effects.

Future Directions

Future research on Fimesafen could focus on developing more specific inhibitors of PPO, as well as studying the effects of sulfonamide-based herbicides on the soil microbiome and other non-target organisms. Additionally, research could be done on the potential use of Fimesafen as a tool for weed control in agricultural practices.

Synthesis Methods

Fimesafen is synthesized by reacting 4-fluoroaniline with 1-chloro-2-(methylsulfonyl)ethane in the presence of potassium carbonate. The resulting compound is then reacted with piperazine in the presence of sodium hydride to obtain Fimesafen.

Scientific Research Applications

Fimesafen is used in scientific research to study the physiological and biochemical effects of sulfonamide-based herbicides. It is also used to study the mechanism of action of these herbicides and their effects on plant growth and development.

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O4S2/c1-22(18,19)15-6-11-23(20,21)17-9-7-16(8-10-17)13-4-2-12(14)3-5-13/h2-5,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNKDZGECLMGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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